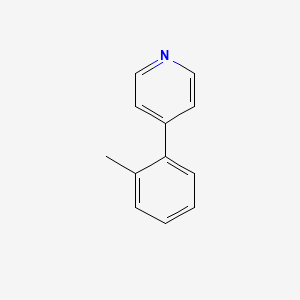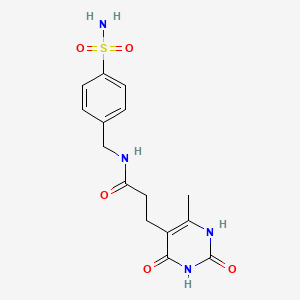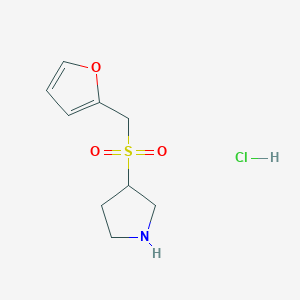![molecular formula C24H21FN2O3S3 B2504163 4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1114660-58-0](/img/structure/B2504163.png)
4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the fluorophenyl group: This step might involve a substitution reaction using a fluorinated benzene derivative.
Attachment of the sulfamoyl group: This can be done through sulfonation reactions followed by amide formation.
Final coupling with the thiophen-2-ylmethyl group: This step might involve a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or thiophene moieties.
Reduction: Reduction reactions might target the carbonyl or sulfonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Thiophene derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of conductive polymers and organic semiconductors.
Biology
Drug Development: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Biochemical Probes: It can be used as a probe to study biological pathways and enzyme functions.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activities.
Diagnostic Tools: May be used in imaging or diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA to exert their effects. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cell surface or intracellular receptors.
Pathways: Modulation of signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene cores but different substituents.
Fluorophenyl compounds: Compounds with fluorinated aromatic rings.
Sulfamoyl compounds: Compounds containing the sulfamoyl functional group.
Uniqueness
The uniqueness of 4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S3/c1-16-8-10-19(11-9-16)27(2)33(29,30)23-21(17-5-3-6-18(25)13-17)15-32-22(23)24(28)26-14-20-7-4-12-31-20/h3-13,15H,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTNCXFHJAKJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)



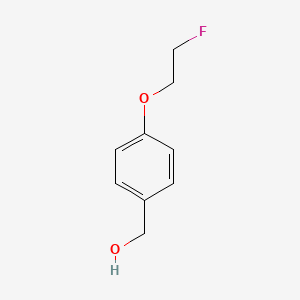
![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)
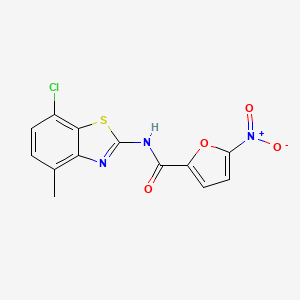

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)
![2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

